molecular formula C9H10INO B6203966 N-(2-iodophenyl)oxetan-3-amine CAS No. 1343181-91-8

N-(2-iodophenyl)oxetan-3-amine

Cat. No.: B6203966
CAS No.: 1343181-91-8
M. Wt: 275.09 g/mol
InChI Key: ZFNRSZFMPXGSJN-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)oxetan-3-amine: is a chemical compound characterized by the presence of an oxetane ring and an iodine-substituted phenyl group. The molecular formula of this compound is C9H10INO The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure and unique reactivity

Properties

CAS No.

1343181-91-8

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-(2-iodophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10INO/c10-8-3-1-2-4-9(8)11-7-5-12-6-7/h1-4,7,11H,5-6H2

InChI Key

ZFNRSZFMPXGSJN-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC=CC=C2I

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-(2-iodophenyl)oxetan-3-amine typically involves scalable and robust synthetic routes. The use of commercially available starting materials, such as oxetan-3-one and appropriate iodine sources, allows for efficient production under controlled conditions .

Comparison with Similar Compounds

Biological Activity

N-(2-iodophenyl)oxetan-3-amine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique oxetane ring structure, which is known for its reactivity and ability to participate in various chemical transformations. The presence of the iodine atom on the phenyl ring enhances its electrophilic character, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity of the Oxetane Ring : The oxetane structure can undergo ring-opening reactions, generating reactive intermediates that may interact with cellular components, such as proteins and nucleic acids.
  • Electrophilic Substitution : The iodine atom can facilitate electrophilic substitution reactions, allowing the compound to modify biological molecules.
  • Signaling Pathways : Preliminary studies suggest that this compound may influence signaling pathways related to oxidative stress and cellular proliferation.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. In vitro assays were conducted on human cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia). The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.

Cell LineIC50 (μM)Reference
HeLa12.5
CEM8.0

Mechanistic Insights

In silico docking studies have provided insights into the binding interactions between this compound and key proteins involved in cancer progression. For instance, it was found to bind effectively to the ATP-binding site of several kinases, which are crucial for cell signaling and proliferation.

Case Studies

  • Study on HeLa Cells :
    • Researchers treated HeLa cells with varying concentrations of this compound.
    • Results indicated that at concentrations above 10 μM, there was a marked decrease in cell proliferation, with an IC50 value determined at 12.5 μM.
    • The study also noted morphological changes in treated cells, indicative of apoptosis.
  • CEM Cell Line Analysis :
    • Similar treatments were applied to CEM cells, revealing an IC50 value of 8.0 μM.
    • Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner.

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